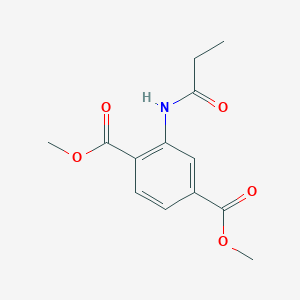

dimethyl 2-(propionylamino)terephthalate

Description

Dimethyl 2-(propionylamino)terephthalate is a substituted terephthalate ester with the molecular formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol. Structurally, it features a propionylamino (-NHCOCH₂CH₃) substituent at the 2-position of the benzene ring, adjacent to one of the methyl ester groups (-COOCH₃). This compound is primarily utilized in polymer chemistry and specialty material synthesis, where its functional group enables tailored properties such as hydrogen bonding, solubility modulation, and post-polymerization modifications .

Properties

IUPAC Name |

dimethyl 2-(propanoylamino)benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-4-11(15)14-10-7-8(12(16)18-2)5-6-9(10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRMLEQARAQNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 2-(propionylamino)terephthalate (DMPAT) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of DMPAT, including its toxicity, metabolic pathways, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

DMPAT is a derivative of terephthalic acid, characterized by the presence of a propionylamino group. Its chemical formula is , and it is classified under the category of dimethyl terephthalates. The structure can be represented as follows:

Metabolism and Toxicity

Metabolic Pathways

DMPAT is metabolized in the body primarily to dimethyl terephthalate (DMT) and subsequently to terephthalic acid (TPA). Studies have shown that upon administration, DMPAT undergoes hydrolysis to yield TPA, which is then excreted through urine. The metabolic pathway indicates that DMPAT does not accumulate in tissues, which is a favorable characteristic for its safety profile .

Toxicity Studies

Toxicological assessments indicate that DMPAT has low acute toxicity. For instance, studies have reported oral LD50 values greater than 6,590 mg/kg in rats, suggesting minimal risk at high doses . Additionally, repeated dose studies have established a No Observed Adverse Effect Level (NOAEL) of 313 mg/kg body weight per day based on reduced body weight gains in rats .

Biological Activity

Genotoxicity

In vitro studies have evaluated the genotoxic potential of DMPAT using various assays such as the Ames test and chromosome aberration tests. Results indicate that DMPAT is nongenotoxic, with no significant mutagenic effects observed in bacterial or mammalian systems .

Case Studies

A case study involving the application of DMPAT in agricultural settings has shown promising results in herbicide development. The compound demonstrated effective inhibition of specific enzymes involved in amino acid biosynthesis, which could lead to new herbicide formulations with reduced environmental impact .

Research Findings

The following table summarizes key research findings related to the biological activity of DMPAT:

Scientific Research Applications

Polymer Production

DMPT can be utilized as a monomer in the production of polyesters. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength.

| Polymer Type | Properties Enhanced | Applications |

|---|---|---|

| Polyethylene Terephthalate (PET) | Improved thermal stability | Bottles, packaging |

| Polybutylene Terephthalate (PBT) | Increased flexibility | Automotive parts, electrical components |

Coatings and Adhesives

DMPT serves as an intermediate in the formulation of coatings and adhesives. Its presence can improve adhesion properties and resistance to environmental degradation.

- Coatings : Used in automotive and industrial coatings for enhanced durability.

- Adhesives : Incorporated into formulations for better bonding strength.

Drug Delivery Systems

Due to its biocompatibility, DMPT can be used in drug delivery systems, particularly in the development of biodegradable polymers that facilitate controlled release of therapeutic agents.

- Case Study : Research indicates that DMPT-based polymers can effectively encapsulate hydrophilic drugs, improving their bioavailability and release profiles.

Antimicrobial Agents

DMPT derivatives have shown potential as antimicrobial agents against various pathogens. Studies have demonstrated their efficacy in inhibiting bacterial growth, making them candidates for pharmaceutical formulations aimed at infection control.

Biodegradable Plastics

The incorporation of DMPT into polymer matrices contributes to the development of biodegradable plastics, addressing environmental concerns associated with traditional plastics.

- Impact Assessment : Studies show that DMPT-based polymers degrade more readily than conventional plastics under composting conditions, reducing long-term environmental impact.

Water Treatment

DMPT has been explored for use in water treatment processes, particularly in the removal of heavy metals from wastewater. Its chelating properties allow it to bind metal ions effectively.

- Research Findings : Experimental data indicate that DMPT can significantly reduce concentrations of lead and cadmium in contaminated water sources.

Chemical Reactions Analysis

Structural Analysis

Dimethyl 2-(propionylamino)terephthalate is a substituted terephthalate ester with a propionylamino group at the ortho position. The compound likely undergoes reactions characteristic of:

-

Ester groups : Hydrolysis or transesterification.

-

Amino group : Acylation, alkylation, or nucleophilic substitution.

-

Aromatic ring : Electrophilic substitution (e.g., nitration, sulfonation) or oxidation.

Hydrolysis of Ester Groups

DMT derivatives typically hydrolyze under acidic or basic conditions to form carboxylic acids. For dimethyl 2-(propionylamino)terephthalate , hydrolysis might yield:

Reaction :

Reaction of the Amino Group

The propionylamino substituent could participate in:

-

Acylation : Reaction with acylating agents (e.g., acetic anhydride) to form amides.

-

Alkylation : Reaction with alkyl halides under basic conditions.

-

Nucleophilic substitution : Displacement of the amino group by other nucleophiles.

Aromatic Ring Reactions

The terephthalate backbone may undergo:

-

Nitration : Introduction of nitro groups under strongly acidic conditions.

-

Sulfonation : Sulfonation using sulfuric acid or fuming sulfuric acid.

Limitations in Current Data

-

DMT (dimethyl terephthalate) undergoes transesterification with ethylene glycol to form PET .

-

TPA (terephthalic acid) participates in esterification and oxidation reactions .

-

Amino-substituted esters generally exhibit reactivity similar to amines and esters .

Recommended Research Directions

For detailed data on dimethyl 2-(propionylamino)terephthalate , consult:

-

Specialized chemical databases (e.g., SciFinder, Reaxys).

-

Peer-reviewed literature focusing on substituted terephthalates or amino esters.

-

Industry reports on pharmaceutical or polymer applications of analogous compounds.

Comparison with Similar Compounds

Dimethyl Terephthalate (DMT)

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Key Differences :

- Lacks the 2-position substituent, making it less polar and more thermally stable.

- Used extensively in polyethylene terephthalate (PET) production due to its unhindered reactivity during polycondensation .

- Lower solubility in polar solvents compared to substituted derivatives due to the absence of hydrogen-bonding groups .

Dimethyl 2-(Phenylsulfonamido)Terephthalate

- Molecular Formula : C₁₇H₁₆N₂O₆S

- Molecular Weight : 376.38 g/mol

- Key Differences: Contains a bulky phenylsulfonamide (-NHSO₂C₆H₅) group at the 2-position, which increases steric hindrance and reduces polymerization rates. Exhibits superior chemical resistance due to the sulfonyl group but lower solubility in organic solvents compared to the propionylamino variant .

Diethyl Terephthalate

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Key Differences :

- Ethyl ester groups (-COOCH₂CH₃) instead of methyl esters.

- Requires a higher charge (22.2 wt%) in polymerization to achieve equivalent terephthaloyl fragment incorporation compared to DMT (19.4 wt%) due to reduced reactivity .

- Larger ester groups may enhance flexibility in resulting polymers but lower glass transition temperatures (Tg).

Dimethyl Isophthalate

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Key Differences :

Fluorinated Terephthalate Derivatives

- Example : [68735-91-1] 1,4-Benzenedicarboxylic acid, polymer with N,N-bis(2-hydroxyethyl)-...

- Key Differences: Fluorinated side chains impart hydrophobicity and thermal stability (>300°C decomposition). Used in high-performance coatings and electronics, whereas dimethyl 2-(propionylamino)terephthalate is better suited for biocompatible or drug-delivery polymers .

Physicochemical and Functional Comparison Table

| Compound | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| Dimethyl 2-(propionylamino)terephthalate | 265.26 | Propionylamino (-NHCOCH₂CH₃) | ~160 (estimated) | Moderate (DMF, DMSO) | Functional polymers, drug carriers |

| Dimethyl terephthalate (DMT) | 194.18 | None | 141 | Low (THF, chloroform) | PET production |

| Dimethyl 2-(phenylsulfonamido)terephthalate | 376.38 | Phenylsulfonamide | ~180 | Low (acetone) | High-chemical-resistance films |

| Diethyl terephthalate | 222.24 | Ethyl esters | 43–45 | Moderate (ethanol) | Flexible polyesters |

| Fluorinated terephthalate polymer | >500 | Fluorinated chains | >300 (decomp.) | Insoluble | Electronics, coatings |

Research Findings and Industrial Relevance

Reactivity in Polymerization: The propionylamino group in dimethyl 2-(propionylamino)terephthalate introduces hydrogen-bonding interactions, which can slow polycondensation kinetics but enhance interfacial adhesion in composite materials . Compared to diethyl terephthalate, methyl esters (as in DMT and the propionylamino derivative) enable more efficient terephthaloyl incorporation at lower reactant charges (19.4 wt% vs. 22.2 wt%) .

Thermal and Mechanical Properties: Substituted terephthalates generally exhibit lower thermal stability than unsubstituted DMT due to early decomposition of functional groups (e.g., amides decompose at ~200°C) . Fluorinated derivatives outperform both DMT and propionylamino variants in high-temperature applications (>300°C) .

Market Trends: The global DMT market is driven by PET demand, while niche substituted terephthalates like dimethyl 2-(propionylamino)terephthalate cater to biomedical and advanced material sectors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 2-(propionylamino)terephthalate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 2-(propionylamino)terephthalic acid with methanol under acidic or catalytic conditions. For example, analogous esterifications use reflux with triethylamine (TEA) as a catalyst and dichloromethane/methanol solvent systems for purification via column chromatography . Key parameters include temperature (e.g., 125°C for similar reactions), stoichiometric ratios, and catalyst selection. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting reflux duration.

| Synthesis Parameters | Typical Conditions |

|---|---|

| Catalyst | Triethylamine (TEA) |

| Temperature | 120–130°C (reflux) |

| Solvent System | Dichloromethane/methanol (9.5:0.5) |

| Purification Method | Column chromatography |

Q. Which analytical techniques are critical for characterizing dimethyl 2-(propionylamino)terephthalate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight (e.g., 355.38 g/mol). Infrared (IR) spectroscopy identifies functional groups like ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹). Cross-referencing with databases like PubChem or ECHA ensures consistency in spectral assignments .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Limited in polar solvents (e.g., water) but soluble in dichloromethane, methanol, and dimethyl sulfoxide (DMSO).

- Stability : Hydrolytically sensitive under strong acidic/basic conditions; store at 0–6°C in inert atmospheres .

- Melting Point : Analogous esters (e.g., dimethyl terephthalate) melt at ~140°C, suggesting similar thermal behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for dimethyl 2-(propionylamino)terephthalate?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Use deuterated solvents (e.g., CDCl₃) for NMR consistency. Compare experimental data with computational predictions (DFT calculations) for electronic environments. Cross-validate with X-ray crystallography if crystalline derivatives are available. For example, conflicting carbonyl signals in IR may require titration with derivatizing agents to confirm functional group reactivity .

Q. What mechanistic insights govern the compound’s reactivity in oxidation and reduction reactions?

- Methodological Answer :

- Oxidation : Strong oxidants (e.g., KMnO₄) target the ester and amide groups, yielding terephthalic acid derivatives. Monitor intermediates via LC-MS.

- Reduction : LiAlH₄ reduces esters to alcohols but may over-reduce amides; selective protection (e.g., Boc groups) is recommended. Kinetic studies under varying temperatures/pressures elucidate rate-determining steps .

Q. How does dimethyl 2-(propionylamino)terephthalate compare structurally and functionally to sulfonamido analogs (e.g., dimethyl 2-(phenylsulfonamido)terephthalate)?

- Methodological Answer : The propionylamino group enhances hydrogen-bonding capacity compared to sulfonamido analogs, affecting solubility and biological interactions (e.g., protein binding). Comparative studies using isothermal titration calorimetry (ITC) quantify binding affinities. Reactivity differences in ester hydrolysis can be assessed via pH-dependent kinetic assays .

| Property | Propionylamino Derivative | Sulfonamido Analog |

|---|---|---|

| Hydrogen-Bond Donors | 1 (amide N–H) | 1 (sulfonamide N–H) |

| LogP (Lipophilicity) | ~2.5 | ~3.0 |

| Hydrolysis Rate (pH 7) | Moderate | Slow |

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize catalyst loading (e.g., 5 mol% TEA) and solvent recycling. Statistical tools (e.g., Design of Experiments, DoE) identify critical variables (temperature, stirring rate). Scale-up trials in continuous flow reactors improve reproducibility .

Q. How should researchers design toxicity and environmental impact assessments for this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and ecotoxicity (e.g., Daphnia magna assays). Use high-resolution mass spectrometry (HRMS) to track environmental degradation products. Comparative risk assessment frameworks, as outlined in EPA reports for structurally similar esters (e.g., dibutyl phthalate), inform safe handling protocols .

Data Contradiction Analysis Framework

For conflicting data (e.g., solubility reports):

Validate purity via HPLC and elemental analysis.

Replicate experiments under controlled conditions (humidity, temperature).

Consult multi-source spectral libraries (e.g., ECHA, PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.